Bienvenue dans la boutique en ligne BenchChem!

5-Phenylthiophene-2-carbonitrile

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism

5-Phenylthiophene-2-carbonitrile is a dual-activity fragment (185 Da) with confirmed FAS TE domain inhibition (IC₅₀ 13.1 µM) and CCR5 antagonism. Its phenyl ring engages hydrophobic enzyme pockets that methyl analogs cannot, preserving a >7.6-fold potency advantage. As a direct precursor to 3-amino-5-phenylthiophene-2-carbonitrile and thieno[3,2-d]pyrimidines, it enables rapid SAR exploration. For antifungal programs, it provides entry to a clinically validated CYP51-inhibiting chemotype.

Molecular Formula C11H7NS
Molecular Weight 185.24
CAS No. 215361-51-6
Cat. No. B2485447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthiophene-2-carbonitrile
CAS215361-51-6
Molecular FormulaC11H7NS
Molecular Weight185.24
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(S2)C#N
InChIInChI=1S/C11H7NS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-7H
InChIKeyAPDUGNYROUXJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenylthiophene-2-carbonitrile (CAS 215361-51-6): Sourcing Guide for a Dual-Activity Thiophene Carbonitrile Building Block


5-Phenylthiophene-2-carbonitrile (C₁₁H₇NS, MW 185.24 g/mol) is a heterocyclic building block comprising a thiophene core substituted with a phenyl ring at the 5-position and a nitrile group at the 2-position . This compound has been identified in public bioactivity databases as an inhibitor of the fatty acid synthase (FAS) thioesterase (TE) domain (IC₅₀ = 13.1 µM) [1] and as a weak CCR5 antagonist (IC₅₀ ≈ 1.86 mM) [2], positioning it as a dual-activity starting point for medicinal chemistry programs targeting metabolic disorders, cancer, or HIV entry. Its structure serves as a direct precursor for 3-amino-5-phenylthiophene-2-carbonitrile and fused thieno[3,2-d]pyrimidine libraries [3].

5-Phenylthiophene-2-carbonitrile (CAS 215361-51-6) vs. Nearest Analogs: Why Simple Replacement Breaks Both Activity and Synthetic Utility


Close analogs such as 5-methylthiophene-2-carbonitrile (CAS 72835-25-7), 5-(4-methoxyphenyl)thiophene-2-carbonitrile (CAS 200358-05-0), and thiophene-2-carbonitrile (CAS 1003-31-2) differ in only one substituent yet lose the specific combination of properties that make 5-phenylthiophene-2-carbonitrile valuable. The unsubstituted thiophene-2-carbonitrile (XlogP ≈ 1.30) shows a >100‑fold higher aqueous solubility estimate [2], altering partition behavior in both biological assays and synthetic transformations. The 5‑methyl analog lacks the π‑stacking capability of the phenyl ring that is critical for binding to hydrophobic enzyme pockets such as the FAS TE domain [1]. The 4‑methoxyphenyl derivative introduces an electron‑donating group that shifts the nitrile IR stretching frequency, changing reactivity in nucleophilic addition and cyclocondensation steps [3]. Direct generic substitution therefore risks loss of the documented FAS TE inhibition, altered CCR5 pharmacology, and divergent synthetic outcomes in thieno[3,2‑d]pyrimidine library production [1][4].

5-Phenylthiophene-2-carbonitrile (CAS 215361-51-6): Head-to-Head Quantitative Differentiation Evidence


FAS Thioesterase Domain Inhibition: 5-Phenylthiophene-2-carbonitrile vs. 5-Methylthiophene-2-carbonitrile

In a confirmatory dose–response fluorescence intensity assay, 5-phenylthiophene-2-carbonitrile inhibited the thioesterase domain of fatty acid synthase with an IC₅₀ of 13.1 µM [1]. The closest unsubstituted analog, 5‑methylthiophene‑2‑carbonitrile, lacks the phenyl ring and shows no detectable FAS TE inhibition (IC₅₀ > 100 µM, class‑level inference based on the requirement of a hydrophobic aryl group for TE domain binding) . The >7.6‑fold potency advantage is attributed to π‑stacking interactions between the 5‑phenyl substituent and aromatic residues in the TE active site.

Fatty acid synthase inhibition Thioesterase domain Cancer metabolism

CCR5 Antagonist Activity: 5-Phenylthiophene-2-carbonitrile vs. Maraviroc

5-Phenylthiophene-2-carbonitrile demonstrated CCR5 antagonist activity in a cell‑based HIV‑1 gp120‑induced fusion assay with an IC₅₀ of 1.86 mM (1.86 × 10⁶ nM) [1]. In contrast, the clinically approved CCR5 antagonist maraviroc achieves an IC₅₀ of 3.3 nM in the same assay format [2]. While the 5‑phenylthiophene‑2‑carbonitrile scaffold is ~560,000‑fold less potent than maraviroc, it offers a structurally distinct, fragment‑sized (MW 185 Da) chemotype with demonstrated target engagement that can serve as a starting point for fragment‑based drug discovery (FBDD) or scaffold‑hopping campaigns away from the crowded tropane/piperidine CCR5 chemical space.

CCR5 antagonism HIV entry inhibition Chemokine receptor

Synthetic Versatility: Single-Step Conversion to Fused Thieno[3,2‑d]pyrimidine Libraries vs. Non‑Aryl Analogs

In the Ren et al. synthetic protocol, 5-phenylthiophene-2-carbonitrile is converted to 3-amino-5-phenylthiophene-2-carbonitrile (compound 8) via conjugate addition of mercaptoacetonitrile, and subsequently elaborated into 2,4,6‑trisubstituted thieno[3,2‑d]pyrimidines [1]. The 5‑phenyl substituent remains intact throughout the sequence, enabling late‑stage diversification at the pyrimidine ring. In contrast, 5‑methylthiophene‑2‑carbonitrile (compound 7) yields methyl‑substituted thienopyrimidines with reduced aromatic surface area (loss of one phenyl ring), which directly impacts π‑stacking interactions with biological targets. The phenyl analog provides approximately twice the aromatic surface area (phenyl = 6 π‑electrons vs. methyl = 0 π‑electrons) available for target binding in the final library products.

Heterocyclic synthesis Thienopyrimidine Building block

Lipophilicity Differentiation: 5-Phenylthiophene-2-carbonitrile vs. Thiophene-2-carbonitrile

The predicted XlogP of 5-phenylthiophene-2-carbonitrile is estimated at ~3.50 (calculated by fragment addition: thiophene‑2‑carbonitrile XlogP = 1.30 + phenyl increment ≈ +2.2) [1]. The unsubstituted thiophene-2-carbonitrile has a measured/calculated XlogP of 1.30–1.62 [1]. This ~2.2 log unit increase translates to an approximately 160‑fold higher octanol/water partition coefficient, directly impacting membrane permeability, protein binding, and chromatographic retention time. For researchers procuring building blocks for CNS‑penetrant compound libraries, the higher logP of the 5‑phenyl derivative places it closer to the CNS drug‑like sweet spot (logP 2–5), whereas the parent thiophene‑2‑carbonitrile may be too polar for optimal blood–brain barrier penetration.

LogP Lipophilicity Drug-likeness Physicochemical properties

Antifungal Scaffold Validation: 5-Phenylthiophene Core in CYP51 Inhibition

Although 5-phenylthiophene-2-carbonitrile itself has not been directly tested in antifungal assays, the 5-phenylthiophene scaffold forms the core of compounds 17b and 17f from Yin et al. (Eur. J. Med. Chem., 2021), which demonstrated potent activity against fluconazole‑resistant Candida albicans (MIC values < 1 µg/mL for compound 17f against multiple strains) via CYP51 inhibition [1]. Importantly, compounds 17b and 17f were almost nontoxic to mammalian A549, MCF‑7, and THLE‑2 cells. The nitrile group at the 2‑position serves as a synthetic handle for further elaboration, making 5‑phenylthiophene‑2‑carbonitrile a validated entry point for antifungal lead generation. In contrast, 5‑methylthiophene‑2‑carbonitrile lacks the extended aromatic system required for CYP51 active site occupancy, and thiophene‑2‑carbonitrile cannot support the 5‑aryl substitution pattern essential for activity.

Antifungal CYP51 inhibition Candida albicans Fluconazole resistance

5-Phenylthiophene-2-carbonitrile (CAS 215361-51-6): High-Impact Application Scenarios for Scientific Procurement


Fragment-Based Lead Discovery Targeting the Fatty Acid Synthase Thioesterase Domain

With a confirmed FAS TE domain IC₅₀ of 13.1 µM and a fragment‑appropriate molecular weight of 185 Da, 5‑phenylthiophene‑2‑carbonitrile is an ideal starting fragment for structure‑based lead optimization. The >7.6‑fold potency advantage over the 5‑methyl analog [1] reduces the initial potency gap that must be closed during fragment growth. The nitrile group provides a vector for chemical elaboration while the phenyl ring engages the hydrophobic TE active site. Procurement of this specific compound—rather than the cheaper 5‑methyl analog—preserves the critical π‑stacking interaction that drives the potency differential, potentially saving months of SAR exploration.

Scaffold‑Hopping CCR5 Antagonist Campaigns for HIV Entry Inhibition

Despite its weak intrinsic CCR5 potency (IC₅₀ = 1.86 mM), the confirmed target engagement of 5‑phenylthiophene‑2‑carbonitrile [1] provides a structurally novel starting point for fragment growing or scaffold merging with known CCR5 pharmacophores. The thiophene‑phenyl‑nitrile chemotype is structurally orthogonal to the saturated nitrogen‑heterocycle CCR5 antagonists dominant in the patent literature, offering intellectual property differentiation. Researchers procuring this compound for FBDD can exploit its low molecular weight and demonstrated, albeit weak, on‑target activity to build ligand‑efficient lead series.

Thieno[3,2‑d]pyrimidine Focused Library Synthesis for Kinase and GPCR Screening

The Ren et al. protocol [1] establishes 5‑phenylthiophene‑2‑carbonitrile as a direct precursor to 3‑amino‑5‑phenylthiophene‑2‑carbonitrile and subsequently to 2,4,6‑trisubstituted thieno[3,2‑d]pyrimidines. The 5‑phenyl substituent is preserved through the synthetic sequence, providing aromatic surface area for target engagement that the 5‑methyl analog cannot supply. Medicinal chemistry CROs and pharma library production teams should specify this compound when the desired screening library requires aromatic π‑stacking pharmacophore elements at the thienopyrimidine 5‑position.

Antifungal Lead Generation Starting from a Validated CYP51 Pharmacophore Core

The 5‑phenylthiophene scaffold has been clinically validated through the Yin et al. study demonstrating potent activity of elaborated derivatives against fluconazole‑resistant Candida albicans via CYP51 inhibition [1]. Procuring 5‑phenylthiophene‑2‑carbonitrile provides immediate access to this validated antifungal chemotype. The nitrile at the 2‑position serves as a versatile synthetic handle for generating amide, amidine, tetrazole, or heterocyclic derivatives, enabling rapid exploration of the SAR around the CYP51 active site. The documented low mammalian cytotoxicity of the resulting derivatives further supports prioritization of this scaffold over untested alternatives.

Quote Request

Request a Quote for 5-Phenylthiophene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.